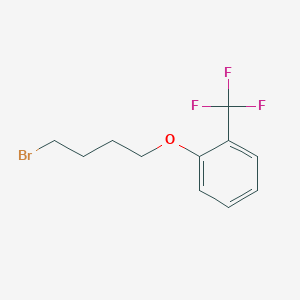

1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene

Description

1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene is a brominated aromatic ether characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and a 4-bromobutoxy (-O-(CH₂)₄Br) chain at the para position. Its molecular formula is C₁₁H₁₂BrF₃O, with a molecular weight of 297.19 g/mol (calculated based on structural analysis). The compound’s synthesis typically involves alkylation or coupling reactions, as seen in analogous bromoalkoxybenzene derivatives (e.g., homologation via bromomethyl precursors and diazo compounds) .

The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity in substitution reactions. The bromobutoxy chain provides a handle for further functionalization, making the compound valuable in pharmaceutical and materials science applications, such as drug discovery and organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

1-(4-bromobutoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3O/c12-7-3-4-8-16-10-6-2-1-5-9(10)11(13,14)15/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIARFLPNNJPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene typically involves the reaction of 1-bromo-4-butoxybenzene with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromobutoxy group can interact with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene with analogous brominated aromatic ethers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₁H₁₂BrF₃O | 297.19 | 2-CF₃, 4-Bromobutoxy | High lipophilicity; electron-withdrawing CF₃ |

| 1-(4-Bromobutoxy)-4-fluorobenzene | 2033-80-9 | C₁₀H₁₂BrFO | 245.11 | 4-F, 4-Bromobutoxy | Fluorine’s moderate electron-withdrawing effect |

| 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene | 910468-48-3 | C₉H₈BrF₃O | 269.06 | 2-CF₃, 2-Bromoethoxy | Shorter chain; lower molecular weight |

| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | 892845-59-9 | C₇H₃BrClF₃O | 275.45 | 4-O-CF₃, 2-Cl, 1-Br | Mixed halogen substituents; compact structure |

| 1-(4-Bromobutoxy)-4-methoxy-benzene | 2033-83-2 | C₁₁H₁₅BrO₂ | 259.14 | 4-OCH₃, 4-Bromobutoxy | Methoxy’s electron-donating nature |

Key Observations:

- Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound significantly reduces electron density on the benzene ring compared to methoxy (-OCH₃) or fluorine substituents, altering reactivity in electrophilic substitution reactions .

- Halogen Diversity : Mixed halogenated derivatives (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) offer versatile sites for cross-coupling reactions but may introduce steric hindrance .

Biological Activity

1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by a bromobutoxy group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C11H12BrF3O. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications as an intermediate in the synthesis of more complex organic molecules.

The compound exhibits various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by other functional groups.

- Oxidation: It can be oxidized to form corresponding oxides.

- Reduction: Reduction processes may lead to the removal of halogen atoms.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with other groups | Sodium hydroxide, potassium tert-butoxide |

| Oxidation | Formation of oxides or hydroxylated derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Dehalogenation or defluorination | Lithium aluminum hydride, hydrogen gas |

The biological activity of this compound is largely attributed to its interaction with various biomolecules. The presence of the bromobutoxy and trifluoromethyl groups can influence the compound's binding affinity to enzymes or receptors, potentially leading to various biological effects. Research is ongoing to elucidate the specific pathways and targets involved in its mechanism of action.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound. Some notable findings include:

- Antimicrobial Activity: Preliminary assays have indicated that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in drug development.

- Anticancer Potential: Research has suggested that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The exact pathways remain under investigation.

Case Study: Anticancer Activity

A study focused on the anticancer effects of related compounds demonstrated that modifications in the substituents on the benzene ring significantly influenced cytotoxicity against human cancer cell lines. The introduction of halogen atoms, such as bromine and fluorine, was noted to enhance the compounds' activity against breast and lung cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to assess its unique properties.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene | Low | Moderate |

| 1-(4-Bromobutoxy)-4-fluorobenzene | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.